Taziprinone

Description

Historical Trajectories of Taziprinone Discovery and Early Research Initiatives

The initial exploration of this compound in scientific literature centered on its potential as an antitussive agent, a substance used to suppress coughing. ncats.ioncats.io Further preliminary studies suggested it might possess anxiolytic and antidepressant properties. ontosight.ai This early research was driven by the compound's chemical structure, a dibenzofuran (B1670420) derivative, a class known to contain compounds with potential therapeutic effects. ontosight.ai These initial investigations were crucial in characterizing its basic pharmacological profile, noting its interaction with key neurotransmitter systems in the brain. ontosight.ai Specifically, it was believed to interact with serotonin (B10506) and dopamine (B1211576) receptors, which became a focal point for subsequent mechanistic studies. ontosight.ai

Conceptual Frameworks for Investigating Novel Chemical Entities such as this compound

The scientific investigation of a novel chemical entity like this compound follows established conceptual frameworks common in drug discovery and chemical biology. mdpi.comleibniz-fmp.de These frameworks provide a systematic approach to understanding a compound's properties and potential applications.

Target Identification and Validation : A primary step is to identify the biological targets with which the compound interacts. For this compound, initial research pointed towards dopamine and serotonin receptors. ontosight.ai The dopamine D2 and serotonin 5-HT2A receptors are well-validated targets for neuropsychiatric conditions, and compounds that modulate them are of significant research interest. nih.govacs.orgnih.gov

Structure-Activity Relationship (SAR) Studies : SAR studies are fundamental to medicinal chemistry. mdpi.com They involve synthesizing and testing a series of related compounds (analogs) to determine which structural features are essential for biological activity. This process helps in optimizing the compound for higher potency and selectivity.

Computational and In Silico Screening : Modern research heavily relies on computational methods to predict how a molecule might behave. leibniz-fmp.de Techniques like molecular docking and molecular dynamics (MD) simulations are used to model the interaction between a compound and its target protein. nih.gov This approach was recently used for this compound to explore its binding affinity to the main protease (Mpro) of the SARS-CoV-2 virus, identifying it as a compound of interest for further study. nih.govnih.gov Such in silico studies help prioritize compounds for laboratory testing, saving time and resources. researchgate.net

From Hit to Probe : An initial "hit" from a screening campaign, like a compound showing activity in an assay, undergoes rigorous characterization to become a "chemical probe." mdpi.com A chemical probe is a highly selective and potent small molecule used to study the function of a specific protein or pathway in a cellular or organismal context. mdpi.comchemicalprobes.org

Significance of this compound as a Research Probe in Chemical Biology and Mechanistic Studies

A chemical probe is a critical tool for dissecting complex biological processes. mdpi.comnih.gov this compound's value as a research probe stems from its specific interactions with biological targets, which allows scientists to investigate the roles of those targets.

Its potential activity as an antagonist of dopamine D2 and serotonin 5-HT2A receptors makes it a useful tool for studying the signaling pathways governed by these receptors. ontosight.aifrontiersin.orgnih.gov These receptors are implicated in a wide range of neurological functions and diseases, and selective antagonists are invaluable for research. nih.govfrontiersin.orgreprocell.com For example, blocking 5-HT2A receptors can help in understanding their role in mood regulation, perception, and cognition. frontiersin.orgpatsnap.com

More recently, this compound has been identified through in silico screening as a potential high-affinity binder to the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.govnih.gov In a 2022 study, molecular dynamics simulations were used to assess a database of toxins for Mpro inhibitory activity. nih.gov this compound demonstrated a higher calculated binding affinity (−50.1 kcal/mol) against Mpro than a co-crystalized inhibitor (−43.7 kcal/mol) in these computational models. nih.govresearchgate.net This finding highlights the role of this compound as a research compound for exploring novel antiviral strategies, even if its activity is currently only predicted by computational methods. It serves as a lead structure that can be chemically modified to develop more potent and specific inhibitors, demonstrating the utility of existing chemical entities in new areas of research. nih.gov

Structure

3D Structure

Properties

CAS No. |

79253-92-2 |

|---|---|

Molecular Formula |

C22H31N3O3 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

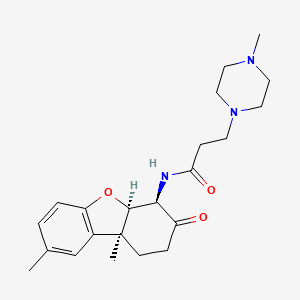

N-[(4R,4aR,9bS)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-3-(4-methylpiperazin-1-yl)propanamide |

InChI |

InChI=1S/C22H31N3O3/c1-15-4-5-18-16(14-15)22(2)8-6-17(26)20(21(22)28-18)23-19(27)7-9-25-12-10-24(3)11-13-25/h4-5,14,20-21H,6-13H2,1-3H3,(H,23,27)/t20-,21-,22-/m0/s1 |

InChI Key |

IQRFTIWMGLZYTL-FKBYEOEOSA-N |

SMILES |

CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C |

Isomeric SMILES |

CC1=CC2=C(C=C1)O[C@@H]3[C@]2(CCC(=O)[C@@H]3NC(=O)CCN4CCN(CC4)C)C |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Taziprinone

Original Synthetic Routes and Pathways to Taziprinone Core Structure

Information regarding the original synthetic routes to the core structure of this compound is not available in the reviewed scientific literature. Typically, the initial synthesis of a novel heterocyclic compound involves the exploration of classical condensation reactions, multicomponent reactions, or the strategic functionalization of pre-existing scaffolds. The specific pathway would be highly dependent on the constituent ring systems and functional groups presumed to be present in the this compound core.

Advanced and Convergent Synthetic Approaches for this compound Analogues and Derivatives

The development of advanced and convergent synthetic strategies for this compound analogues is a topic that remains to be explored. In modern medicinal chemistry, convergent synthesis is often favored for its efficiency in building complex molecules by joining pre-synthesized fragments. Should the structure of this compound be elucidated, one could envision convergent approaches that involve the coupling of key intermediates, potentially through cross-coupling reactions or other robust bond-forming methodologies.

Stereoselective Synthesis of this compound and Chirality Considerations in Research

There is currently no information regarding the stereoselective synthesis of this compound or any considerations of its chirality. If this compound possesses stereocenters, the development of enantioselective or diastereoselective synthetic methods would be crucial for isolating and evaluating the biological activity of individual stereoisomers. Methodologies such as chiral auxiliary-guided reactions, asymmetric catalysis, or the use of chiral starting materials would be pertinent areas of investigation.

Derivatization Strategies for Developing Mechanistic Probes and Activity Modulators based on this compound Scaffold

Without a known core structure for this compound, specific derivatization strategies cannot be detailed. Generally, the derivatization of a lead compound is aimed at exploring the structure-activity relationship (SAR) and developing tools for mechanistic studies. This often involves the introduction of various functional groups at accessible positions on the molecular scaffold to modulate properties such as potency, selectivity, and pharmacokinetics. The creation of photoaffinity probes or biotinylated versions would also fall under this category to aid in target identification and validation.

Applications of Solid-Phase and Combinatorial Synthesis for this compound Library Generation

The application of solid-phase or combinatorial synthesis for the generation of a this compound library has not been reported. These high-throughput synthesis techniques are invaluable for rapidly producing a large number of analogues for screening purposes. mdpi.comnih.gov The feasibility of applying these methods would depend on the identification of a suitable solid support and a robust synthetic route that is amenable to automation and parallel synthesis. nih.govresearchgate.netresearchgate.netnih.govrsc.org

Molecular Mechanism of Action of Taziprinone

Identification and Validation of Primary Molecular Targets for Taziprinone

Receptor Binding Kinetics and Thermodynamics of this compound Interactions

While specific kinetic and thermodynamic data for this compound's binding to serotonin (B10506) and dopamine (B1211576) receptors are not extensively documented in publicly available literature, the pharmacological profile of related dibenzofuran (B1670420) derivatives provides strong evidence for this interaction. Patent filings for piperazine (B1678402) derivatives with a dibenzofuran structure indicate that these compounds are potent ligands for dopamine (D2, D3, D4) and serotonin (5-HT1A) receptors. epo.org Additionally, studies on dibenzofuranylethylamines have demonstrated binding affinity for 5-HT2A and 5-HT2C receptors. acs.org However, it is noteworthy that not all dibenzofuran derivatives universally exhibit affinity for dopamine receptors, suggesting that the specific substitutions on the core structure are critical for binding. epo.org

Enzyme Modulation and Inhibition Studies with this compound in Biochemical Systems

Specific data on this compound's modulation of enzymes relevant to its neuropsychopharmacological effects is limited. However, its interaction with enzymes has been explored in other contexts. In a study investigating potential inhibitors for the main protease (Mpro) of SARS-CoV-2, this compound was identified as a potential inhibitor. Molecular docking studies revealed a strong binding affinity to the Mpro active site.

| Parameter | Value | Interaction Details |

| Binding Affinity (Docking Score) | -11.2 kcal/mol | Forms hydrogen bonds with GLN189 and GLU166 residues of the enzyme. |

| MM-GBSA Binding Energy | -50.1 kcal/mol | This value indicates a strong, favorable binding interaction in a simulated physiological environment. |

This table presents in silico data from a study on SARS-CoV-2 Mpro and may not be representative of this compound's effects on human enzymes related to its anxiolytic and antidepressant activities.

Analysis of Protein-Protein Interactions Mediated or Affected by this compound

There is currently no available research data detailing specific protein-protein interactions that are directly mediated or affected by this compound.

Investigation of Downstream Signaling Cascades and Cellular Pathways Influenced by this compound

The interaction of this compound with its molecular targets initiates a cascade of downstream signaling events, most notably through the activation of the aryl hydrocarbon receptor (AHR) pathway.

Transcriptional and Translational Regulation Studies Elicited by this compound

As a member of the dibenzofuran family, this compound has the capacity to act as a ligand for the aryl hydrocarbon receptor (AHR). nih.gov The AHR is a transcription factor that, in its inactive state, resides in the cytoplasm as part of a protein complex. mdpi.complos.org

Analysis of Post-Translational Modifications Induced by this compound

Currently, there is no available scientific literature or data concerning any post-translational modifications that are induced by this compound.

Perturbations of Cellular Organelle Function and Subcellular Processes by this compound

While direct studies on the effects of this compound on specific cellular organelles are not extensively documented in publicly available literature, research on its parent chemical class, dibenzofurans, provides insight into potential cellular impacts. Environmental pollutants like dibenzofurans have been shown to induce cellular stress and affect organelle function. researchgate.netmdpi.com

Studies on human lung cells exposed to dibenzofuran have demonstrated time- and concentration-dependent decreases in cell proliferation. researchgate.net This exposure was linked to a disruption in mitochondrial function, causing a depletion of ATP, the cell's primary energy molecule. researchgate.net Mitochondria, often called the "powerhouses of the cell," are critical for generating ATP through aerobic respiration, and their dysfunction can lead to significant cellular stress and energy failure. wikipedia.orgrevespcardiol.org

Furthermore, dibenzofuran exposure has been observed to stimulate autophagy, a cellular process for degrading and recycling damaged components. researchgate.net This was indicated by an increase in the conversion of the LC3 protein, an key marker for autophagosome formation, and an increase in lysosomal vacuoles. researchgate.net Lysosomes are organelles containing digestive enzymes that break down waste materials and cellular debris; their increased activity in this context suggests a response to cellular damage induced by the compound. frontiersin.org The disruption of the outer mitochondrial membrane can release proteins into the cytosol that trigger programmed cell death, or apoptosis, a process in which mitochondria play a central role. wikipedia.orgnih.gov Given that this compound is a dibenzofuran derivative, it is plausible that it could exert similar influences on mitochondrial bioenergetics and lysosomal/autophagic pathways, though specific research is required to confirm these effects.

Computational Approaches to Elucidating this compound's Molecular Interactions

Computational methods are integral to modern drug discovery, providing powerful tools to predict and analyze the interactions between a molecule and its biological targets. These in silico techniques, including molecular docking, dynamics simulations, pharmacophore modeling, and QSAR, offer insights into binding affinities and structural requirements for biological activity, thereby guiding the development of more potent and selective therapeutic agents. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations of this compound-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, binds to a receptor and to assess the stability of the resulting complex over time. mdpi.comnih.gov

In one study, this compound was identified as a potential inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus through an in silico screening of a toxin database. mdpi.com To validate this initial finding, extended MD simulations were performed. The stability of the this compound-Mpro complex was evaluated over a 200-nanosecond simulation, and its binding affinity was calculated using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method. mdpi.com The results showed that this compound demonstrated a high binding affinity for the SARS-CoV-2 Mpro. mdpi.com

The study calculated the average MM-GBSA binding energy for this compound, which provides a measure of the strength of the interaction. mdpi.com A more negative value indicates a stronger and more stable binding.

| Compound | Target Protein | MD Simulation Time | Calculated MM-GBSA Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | SARS-CoV-2 Mpro | 200 ns | -50.1 mdpi.com |

| Philanthotoxin | SARS-CoV-2 Mpro | 200 ns | -58.9 mdpi.com |

| Azaspiracid | SARS-CoV-2 Mpro | 200 ns | -55.9 mdpi.com |

| XF7 (Co-crystalized Inhibitor) | SARS-CoV-2 Mpro | 200 ns | -43.7 mdpi.com |

As shown in the table, this compound's binding energy was found to be more favorable than that of the co-crystalized inhibitor XF7, suggesting it could be a potent inhibitor of the viral protease. mdpi.com Such simulations are crucial for confirming the stability of ligand-protein interactions and providing a thermodynamic basis for a compound's potential mechanism of action. nih.gov

Pharmacophore Modeling for this compound's Active Site and Binding Determinants

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.netnih.gov While no specific pharmacophore models for this compound have been published, studies on related dibenzofuran derivatives provide a framework for how this technique could be applied.

For instance, a 3D-QSAR and pharmacophore study on a series of novel dibenzofuran derivatives identified key features for the inhibition of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2), a therapeutic target for various diseases. oncotarget.comnih.govfrontiersin.org The "HipHop" technique was used to generate a common feature pharmacophore hypothesis based on the most active compounds. nih.govfrontiersin.org The resulting model identified several critical chemical features responsible for the compounds' inhibitory activity. oncotarget.comnih.gov

The best pharmacophore model generated for these dibenzofuran derivatives consisted of the following features:

| Pharmacophore Feature | Abbreviation | Count | Description |

|---|---|---|---|

| Ring Aromatic | RA | 1 | Represents an aromatic ring system, likely the core dibenzofuran structure, involved in π-π stacking or hydrophobic interactions with the target protein. oncotarget.comnih.gov |

| Hydrophobic | Hyd | 3 | Indicates non-polar regions of the molecule that form van der Waals or hydrophobic interactions within the binding pocket. oncotarget.comnih.gov |

| Hydrogen Bond Acceptor | HBA | 2 | Identifies atoms (e.g., oxygen, nitrogen) that can accept a hydrogen bond from the protein, which is crucial for anchoring the ligand in the active site. oncotarget.comnih.gov |

This model illustrates that the dibenzofuran scaffold (Ring Aromatic), combined with specific hydrophobic groups and hydrogen bond acceptors, plays a crucial role in binding to the PTP-MEG2 active site. oncotarget.comnih.gov A similar ligand-based or structure-based pharmacophore modeling approach could be employed for this compound to elucidate its key binding determinants for its targets, such as serotonin and dopamine receptors, and to virtually screen for other compounds with potentially similar activity. japsonline.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives for Theoretical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com By developing a mathematical model, QSAR can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources.

Although specific QSAR studies for this compound derivatives are not available, research on the broader class of dibenzofuran derivatives demonstrates the utility of this approach. In one study, 2D and 3D-QSAR techniques were applied to a series of dibenzofuran and dibenzothiophene (B1670422) derivatives to identify structural features crucial for inhibiting matrix metalloproteinase-12 (MMP-12), a target for cancer and other diseases. nih.gov The study found that certain structural attributes were highly influential:

Positive Contributions: The presence of an i-propyl sulfonamido carboxylic acid function and the core dibenzofuran moiety contributed positively to the inhibitory activity.

Favorable Groups: Steric and hydrophobic groups located near the furan (B31954) ring on the dibenzofuran structure were found to be favorable for higher inhibition.

Another study combined 3D-QSAR with pharmacophore modeling for dibenzofuran derivatives targeting PTP-MEG2, successfully creating a model that could explain the structure-activity relationship of the tested molecules. oncotarget.comnih.gov

A typical QSAR study involves calculating various molecular descriptors for each compound and correlating them with biological activity. These descriptors can be categorized as follows:

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Describes the atomic connectivity and branching of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Relates to the electron distribution and the molecule's ability to participate in electronic interactions. researchgate.net |

| Steric/Geometrical | Molecular volume, Surface area, Ovality | Describes the size and shape of the molecule, which influences how it fits into a binding site. |

| Hydrophobic | LogP (Partition coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets. |

By applying similar QSAR methodologies to a series of this compound derivatives, researchers could develop predictive models to guide the synthesis of new analogues with potentially enhanced anxiolytic or antidepressant effects.

Structure Activity Relationships Sar and Structural Biology Insights for Taziprinone

Identification of Key Structural Motifs and Pharmacophoric Features of Taziprinone

The chemical structure of this compound, 1-[(3-fluorophenyl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,4-diazepan-5-one, suggests several key motifs that are likely crucial for its activity as an M1 PAM. The core structure is a 1,4-diazepan-5-one, which serves as a central scaffold.

The key pharmacophoric features can be broken down as follows:

Aromatic Recognition Moiety: The (3-fluorophenyl)methyl group is likely involved in aromatic or hydrophobic interactions within the allosteric binding pocket of the M1 receptor. The fluorine atom may also participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, which could enhance binding affinity and selectivity.

Hydrogen Bond Acceptor: The carbonyl group of the diazepan-5-one ring is a prominent hydrogen bond acceptor, a common feature in many receptor ligands.

Basic Nitrogen Atom: The nitrogen atom at the 1-position of the diazepane ring is a basic center that could be protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues in the receptor.

Heterocyclic Moiety: The 1-methyl-1H-pyrazol-4-yl group attached at the 4-position of the diazepane ring is another key feature. This heterocyclic ring can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking. The methyl group on the pyrazole (B372694) may contribute to hydrophobic interactions and proper orientation within the binding site.

Impact of Systematic Substituent Modifications on this compound's Binding Affinity and In Vitro Activity

| Position of Modification | Type of Modification | Potential Impact on In Vitro Activity |

| 3-fluorophenyl ring | Altering the position of the fluorine (e.g., to the 2- or 4-position) | Could significantly alter binding affinity and selectivity due to changes in electronic distribution and steric hindrance. |

| 3-fluorophenyl ring | Replacing fluorine with other halogens (Cl, Br) or electron-withdrawing/donating groups | Would modulate the electronic properties of the ring and its interaction potential. |

| Diazepane scaffold | Ring contraction or expansion (e.g., to a piperazinone or a larger ring system) | Likely to have a major impact on the conformation and the relative positioning of the key pharmacophoric groups, potentially leading to a loss of activity. |

| Pyrazole ring | Substitution on the pyrazole ring with different alkyl or aryl groups | Could explore additional hydrophobic pockets within the binding site to enhance affinity. |

| Methyl group on pyrazole | Removal or replacement with larger alkyl groups | May affect the hydrophobic interactions and the overall orientation of the pyrazole moiety. |

Co-crystallization and Cryo-Electron Microscopy Studies of this compound-Target Complexes

To date, there are no publicly available co-crystal or cryo-EM structures of this compound in complex with the M1 muscarinic acetylcholine (B1216132) receptor. Such studies would be invaluable for understanding the precise binding mode of this compound. A high-resolution structure would reveal the specific amino acid residues that interact with the different moieties of the this compound molecule, confirming the roles of the fluorophenyl ring, the diazepanone core, and the pyrazole group. This structural information would be critical for the rational design of next-generation M1 PAMs with improved properties.

Mutational Analysis of Target Proteins to Probe Specific this compound Interaction Sites

In the absence of a co-crystal structure, site-directed mutagenesis studies would be a key tool to identify the binding site of this compound on the M1 receptor. By systematically mutating amino acids in the putative allosteric binding pocket and measuring the effect on this compound's potency and efficacy, researchers could map the key interaction points. For instance, mutating aromatic residues (like tyrosine, phenylalanine, or tryptophan) to alanine (B10760859) could test for the presence of pi-stacking interactions with the fluorophenyl or pyrazole rings. Similarly, mutating polar or charged residues (like aspartate, glutamate, asparagine, or glutamine) could identify key hydrogen bonding or ionic interactions with the diazepanone carbonyl and the basic nitrogen. Such studies are essential to build a detailed model of the this compound-M1 receptor interaction.

Preclinical Mechanistic Studies of Taziprinone in in Vitro and in Vivo Research Models

Cellular Assays for Investigating Taziprinone's Mechanistic Effects

Cellular assays are fundamental in preclinical research to elucidate the mechanism of action of a compound. These in vitro techniques allow for the investigation of a drug's effects at a cellular and molecular level in a controlled environment. For the compound this compound, specific experimental data from such assays are not widely available in publicly accessible literature. However, the principles and applications of these assays provide a framework for how its mechanism could be investigated.

Phenotypic Screening in Defined Cell Lines Exposed to this compound

Phenotypic screening is a cornerstone of drug discovery, identifying substances that induce a desired change in the phenotype of a cell or organism. wikipedia.org This approach is target-agnostic, meaning it does not require prior knowledge of the specific molecular target. biocompare.comresearchgate.net Historically, phenotypic screening has been the foundation for the discovery of many new drugs. wikipedia.org

For this compound, phenotypic screening would involve exposing various defined cell lines to the compound and observing changes in cellular characteristics. The simplest screens might monitor a single parameter like cell death or the production of a specific protein. wikipedia.org More advanced high-content screening can simultaneously monitor changes in multiple parameters, such as the expression and localization of several proteins, providing a more detailed picture of the compound's effects. wikipedia.orgbiocompare.com

The selection of cell lines is crucial for the success of a phenotypic screen. conceptlifesciences.com Ideally, cell lines that are relevant to a specific disease are used. biocompare.com For instance, given the in silico prediction of this compound's activity against the SARS-CoV-2 main protease, a relevant cell line for phenotypic screening would be one that can be infected with the virus, such as Vero E6 cells. nih.gov In such a screen, a desirable phenotype would be the inhibition of viral replication or a reduction in virus-induced cytopathic effects.

Modern phenotypic screening often utilizes sophisticated imaging techniques to capture a wide array of cellular features, a method sometimes referred to as "cell painting". nih.gov This approach can generate a morphological profile for a compound, which can then be compared to the profiles of other compounds with known mechanisms of action to generate hypotheses about the new compound's target. nih.gov

Reporter Gene Assays for Pathway Activation or Inhibition by this compound

Reporter gene assays are powerful tools for studying gene expression and signal transduction pathways. bmglabtech.comnumberanalytics.com These assays work by linking a regulatory DNA sequence of interest to a gene that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). bmglabtech.comnumberanalytics.com Changes in the expression of the reporter gene reflect the activity of the regulatory sequence, providing a readout for the activation or inhibition of a specific pathway. creative-diagnostics.com

While no specific reporter gene assay data for this compound is publicly available, such assays would be a logical next step to validate its predicted mechanism. For example, to investigate the in silico finding that this compound may inhibit the SARS-CoV-2 main protease, a reporter assay could be designed to measure the activity of this protease in cells. nih.gov A decrease in reporter signal in the presence of this compound would provide experimental evidence for its inhibitory activity.

Reporter gene assays are also widely used in high-throughput screening to identify molecules that modulate specific signaling pathways. bmglabtech.com If phenotypic screening were to suggest that this compound affects a particular pathway, a targeted reporter gene assay could be used to confirm and quantify this effect. creative-diagnostics.com Dual-luciferase reporter assays, which use a second reporter gene as an internal control, are often employed to increase the reliability and reproducibility of the results. iaanalysis.com

Studies on Cellular Uptake and Intracellular Distribution of this compound in Model Systems

Understanding how a compound enters a cell and where it localizes is crucial for interpreting its biological activity. researchgate.net Various methods can be used to study the cellular uptake and intracellular distribution of a compound like this compound. These methods often involve labeling the compound, for instance with a fluorescent tag, and then using microscopy or flow cytometry to visualize and quantify its presence in cells. rsc.orgacs.org

The process of cellular uptake can occur through various mechanisms, including passive diffusion across the cell membrane or active transport processes like endocytosis. nih.gov Endocytosis can be further divided into pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov Specific inhibitors of these pathways can be used to determine the mechanism by which a compound enters the cell. researchgate.net

Once inside the cell, the compound's distribution to different organelles, such as the nucleus, mitochondria, or lysosomes, can provide clues about its target and mechanism of action. researchgate.net Confocal microscopy is a powerful technique for visualizing the subcellular localization of a fluorescently labeled compound and its potential co-localization with specific organelle markers. acs.org

While no experimental data on the cellular uptake of this compound are available, its physicochemical properties predicted from in silico studies, such as its molecular weight and lipophilicity, suggest it may have good membrane permeability. nih.gov Experimental verification of its uptake and distribution would be a critical step in its preclinical development.

Organ-Specific and Tissue-Explant Models for Mechanistic Research on this compound

While cell lines are invaluable tools, they lack the complex three-dimensional architecture and cellular heterogeneity of native tissues. Organ-specific and tissue-explant models offer a more physiologically relevant system for mechanistic research. news-medical.netmattek.com These models, which include organoids and precision-cut tissue slices, can better predict human responses to drugs. nih.govscirp.org

Organ-on-a-chip technologies are an emerging class of organ-specific models that use microfluidic devices to culture human cells in a way that mimics the structure and function of human organs. news-medical.netnih.gov These models can be used to study drug metabolism, efficacy, and toxicity in a human-relevant context. dynamic42.com For a compound like this compound, a lung-on-a-chip model could be particularly relevant for investigating its potential antiviral effects against respiratory viruses like SARS-CoV-2. news-medical.net

Tissue explants, which are thin slices of fresh tissue kept viable in culture, maintain the native cellular architecture and interactions of the organ. rsc.org They can be used to study how a compound affects different cell types within a tissue and to assess its efficacy and potential toxicity in a more realistic setting than traditional 2D cell culture.

There are currently no published studies using organ-specific or tissue-explant models to investigate the mechanistic effects of this compound. Such studies would be essential for validating in vitro findings and for gaining a deeper understanding of the compound's biological activity in a more complex, tissue-like environment.

Mechanistic Investigations of this compound in In Vivo Animal Models (Focus on molecular changes, target engagement, and biomarker identification)

In vivo animal models are critical in preclinical drug development to understand a compound's effects in a whole, living organism. liveonbiolabs.comwalshmedicalmedia.com These studies provide insights into complex biological processes that cannot be fully replicated in in vitro models. researchgate.net For this compound, while no in vivo experimental data is publicly available, the approach to its investigation in animal models would focus on demonstrating its mechanism of action, confirming target engagement, and identifying relevant biomarkers.

The selection of an appropriate animal model is crucial and depends on the therapeutic indication. walshmedicalmedia.comfrontiersin.org For instance, to test the predicted anti-SARS-CoV-2 activity of this compound, transgenic mice expressing the human ACE2 receptor, which the virus uses for entry, would be a suitable model. nih.gov

Mechanistic investigations in animal models would involve analyzing molecular changes in tissues of interest following treatment with this compound. This could include measuring changes in gene and protein expression related to the compound's proposed target and pathway. Techniques such as quantitative PCR (qPCR), western blotting, and immunohistochemistry would be employed to assess these molecular alterations.

Target engagement studies are essential to confirm that the drug is interacting with its intended molecular target in the living animal. nih.gov This can be assessed directly by measuring the binding of the drug to its target in tissue samples or indirectly by measuring a downstream pharmacodynamic (PD) biomarker that is modulated by the target's activity. nuvisan.combmj.com

Biomarker Identification and Validation Relevant to this compound's Mechanism of Action

Biomarkers are measurable indicators of a biological state or condition and are crucial tools in drug discovery and development. nuvisan.comcrownbio.com They can be used to confirm a drug's mechanism of action, to select patients who are most likely to respond to a treatment, and to monitor the therapeutic response. synexagroup.com

In the context of this compound, biomarker discovery would be an integral part of its preclinical evaluation. If in vitro and in vivo studies confirm its proposed mechanism, the next step would be to identify biomarkers that reflect its activity. For example, if this compound inhibits the SARS-CoV-2 main protease, viral load in the lungs of infected animals could serve as a direct biomarker of its efficacy. nih.gov

Furthermore, downstream molecular changes resulting from the inhibition of the protease could also be explored as potential biomarkers. crownbio.com This could involve analyzing changes in the host's inflammatory response or specific cellular pathways affected by the reduction in viral replication. A systems biology approach, integrating data from genomics, proteomics, and metabolomics, can be a powerful strategy for discovering novel and relevant biomarkers. crownbio.com

Any identified biomarkers would need to be rigorously validated to ensure they are sensitive, specific, and reproducible before they can be considered for use in clinical trials. crownbio.com

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 385.5 Da | nih.gov |

| milogP | < 5 | nih.gov |

| TPSA | < 140 Ų | nih.gov |

| Hydrogen Bond Acceptors (nON) | < 10 | nih.gov |

| Hydrogen Bond Donors (nOHNH) | < 5 | nih.gov |

This table presents in silico predicted properties suggesting good absorption and cell membrane permeability.

Table 2: Predicted Binding Affinity of this compound against SARS-CoV-2 Main Protease (Mpro)

| Parameter | Value | Source |

| Docking Score | -11.2 kcal/mol | nih.gov |

| MM-GBSA Binding Energy (50 ns MD) | -48.7 kcal/mol | nih.gov |

| MM-GBSA Binding Energy (200 ns MD) | -50.1 kcal/mol | nih.gov |

This table summarizes the computationally predicted high binding affinity of this compound for the SARS-CoV-2 main protease, suggesting it as a potential inhibitor. These are theoretical values requiring experimental validation.

Target Engagement Studies of this compound in Preclinical Animal Tissues

Information regarding direct target engagement studies of this compound in preclinical animal tissues is not publicly available. While it is believed to interact with serotonin (B10506) and dopamine (B1211576) receptors, specific experimental data from techniques such as radioligand binding assays on animal brain homogenates or in vivo receptor occupancy studies have not been published. ontosight.ai These types of studies are crucial for confirming that a compound binds to its intended molecular target within a living organism and for determining the extent of this binding at various concentrations.

Without such data, key parameters like the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for specific dopamine and serotonin receptor subtypes in preclinical models remain unknown. This information is fundamental to understanding the compound's potency and selectivity at its presumed targets.

Pharmacodynamic Modeling in Preclinical Species for Deeper Mechanistic Insights

There is no publicly available information on the use of pharmacodynamic (PD) modeling to gain deeper mechanistic insights into this compound's effects in preclinical species. Pharmacodynamic modeling is a quantitative approach used to understand the relationship between drug concentration at the site of action and the resulting physiological effect over time.

For a compound like this compound, PD modeling would be instrumental in connecting its engagement with serotonin and dopamine receptors to behavioral outcomes observed in animal models of anxiety or depression. For instance, in vivo microdialysis studies could be employed to measure changes in extracellular levels of serotonin and dopamine in specific brain regions of rodents following this compound administration. These neurochemical changes could then be correlated with behavioral responses, and the entire system could be described using a mathematical model. This would provide a more profound understanding of the dose-response relationship and the time course of the drug's effects. However, no such studies or models for this compound have been reported in the accessible scientific literature.

In one in silico study, the binding affinity of this compound to the main protease of the SARS-CoV-2 virus was investigated using molecular dynamics simulations. The study reported a calculated MM-GBSA binding energy, but this is not relevant to its presumed neurological mechanism of action. nih.govucsf.edu

Biotransformation and Metabolic Fate of Taziprinone in Research Models

Identification and Characterization of Taziprinone Metabolites in Preclinical Biological Systems

Detailed research into the biotransformation of this compound in preclinical models is currently not available in the public domain. The identification and characterization of drug metabolites are crucial steps in drug development, providing insights into the compound's metabolic stability and potential for forming active or reactive metabolites. nih.govlhasalimited.org This process typically involves the use of various in vitro and in vivo systems.

In vitro models often include liver microsomes, hepatocytes, and liver slices from different species, including humans, to study the metabolic pathways. scispace.com Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in separating, identifying, and structurally elucidating the metabolites formed. mdpi.comitrlab.com These methods allow for the detection and characterization of metabolites by providing information on their molecular weight and structure. itrlab.com

For a comprehensive understanding, in vivo studies in animal models are conducted. Biological samples such as plasma, urine, and feces are collected after administration of the compound to identify the metabolites formed under physiological conditions. nih.gov This helps in creating a complete metabolite profile of the drug.

Table 1: Hypothetical Metabolites of this compound Identified in Preclinical Research Models

| Metabolite ID | Proposed Biotransformation | Analytical Method | Biological Matrix |

| M1 | Hydroxylation | LC-MS/MS | Liver Microsomes |

| M2 | N-dealkylation | LC-QTOF-MS | Rat Plasma |

| M3 | Glucuronidation | NMR | Human Hepatocytes |

| M4 | Oxidation | LC-MS/MS | Rat Urine |

This table is for illustrative purposes only, as specific research on this compound metabolites is not publicly available.

Elucidation of Enzymatic Pathways Involved in this compound Biotransformation

The enzymatic pathways responsible for the metabolism of a xenobiotic like this compound are typically elucidated through in vitro studies using recombinant human enzymes and specific chemical inhibitors. The primary enzymes involved in drug metabolism are the Cytochrome P450 (CYP) superfamily, which are responsible for a vast majority of Phase I oxidative reactions. nih.gov Other enzymes involved in Phase I metabolism include flavin-containing monooxygenases (FMOs), alcohol dehydrogenases, and esterases. nih.gov

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. mhmedical.com Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), glutathione (B108866) S-transferases (GSTs), and N-acetyltransferases (NATs). openaccessjournals.com

To determine which specific enzymes metabolize a compound, the drug is incubated with a panel of individual, recombinant human CYP enzymes. The disappearance of the parent drug or the formation of a metabolite indicates the involvement of that specific enzyme.

Table 2: Research Findings on Enzymatic Pathways in this compound Metabolism

| Enzyme Family | Specific Enzyme | Role in Metabolism | Research Model |

| Cytochrome P450 | CYP3A4 | Major (Oxidation) | Recombinant Human Enzymes |

| Cytochrome P450 | CYP2D6 | Minor (Oxidation) | Recombinant Human Enzymes |

| UGTs | UGT1A1 | Glucuronidation | Human Liver Microsomes |

This table is hypothetical and for illustrative purposes, as specific data for this compound is not available.

Investigation of the Impact of this compound Metabolites on Target Interaction and Activity (from a research perspective)

From a research standpoint, once metabolites are identified, it is important to investigate their pharmacological activity. Metabolites can be inactive, possess similar activity to the parent drug, have a different pharmacological profile, or be responsible for off-target effects or toxicity. nih.govhyphadiscovery.com The investigation into the activity of metabolites is a key component of drug discovery and development. nih.gov

The synthesis of identified metabolites allows for their in vitro testing in the same biological assays used for the parent compound. This helps to determine their potency and efficacy at the intended pharmacological target. hyphadiscovery.com It is also crucial to assess whether metabolites interact with other receptors or enzymes, which could lead to off-target effects. hyphadiscovery.com For instance, a metabolite might not have activity at the primary target but could inhibit a key enzyme like a CYP isozyme, leading to potential drug-drug interactions. wikipedia.org

Analytical Methodologies for Taziprinone in Research Settings

Development and Validation of Chromatographic Methods (e.g., HPLC, GC) for Taziprinone Quantification in Research Biological Matrices

The quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its versatility and sensitivity. researchgate.netjneonatalsurg.com The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and detection. jneonatalsurg.com

A typical HPLC method for a novel compound like this compound would be developed using a reverse-phase (RP) column, such as a C18 column. nih.govresearchgate.net The mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized in either an isocratic or gradient elution mode to ensure a good separation of this compound from endogenous matrix components and potential metabolites. nih.govpensoft.net Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance (λmax). nih.goviajps.com

Method validation is a critical step to ensure the reliability of the analytical results. jneonatalsurg.comnih.gov This process involves demonstrating the method's specificity, linearity, accuracy, precision, and stability under various conditions. nih.gov Specificity is confirmed by showing that no interferences from the biological matrix are present at the retention time of this compound. Linearity is established by analyzing a series of calibration standards to demonstrate a proportional relationship between detector response and concentration. Accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels on different days. nih.gov

While HPLC is more common for non-volatile compounds like this compound, Gas Chromatography (GC) could be employed if the compound is sufficiently volatile or can be derivatized to increase its volatility. nih.govthermofisher.com GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. thermofisher.com When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity for quantification. nih.govplos.org The sample preparation for GC analysis would typically involve a liquid-liquid extraction or solid-phase extraction (SPE) from the biological matrix, followed by a potential derivatization step. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Quantification

| Parameter | Specification | Purpose |

| Instrument | High-Performance Liquid Chromatography (HPLC) system | To separate and quantify the compound. |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | To separate this compound from other components. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | To carry the sample through the column and achieve separation. |

| Flow Rate | 1.0 mL/min researchgate.net | To maintain a constant flow of the mobile phase. |

| Detector | UV-Vis Detector at λmax of this compound mt.com | To detect and quantify this compound based on light absorbance. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Sample Prep. | Protein precipitation followed by SPE | To clean up the biological sample before analysis. researchgate.net |

Application of Mass Spectrometry (e.g., LC-MS/MS, HRMS) for this compound Structure Elucidation and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound and the identification of its metabolites. researchgate.net When coupled with liquid chromatography (LC-MS), it allows for the separation of this compound and its metabolites before their detection by the mass spectrometer. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for metabolite profiling. nih.govupf.edu In this technique, the parent drug and its metabolites are first separated by LC. They then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). lcms.cz The precursor ions corresponding to the compounds of interest are selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. lcms.cz This process provides a unique fragmentation pattern for each compound, which is crucial for structural elucidation and confident identification of metabolites. generalmetabolics.comjmb.or.kr

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). lcms.czmeasurlabs.combioanalysis-zone.com This precision allows for the determination of the elemental composition of this compound and its metabolites, which is a key step in structure elucidation. researchgate.netlongdom.org HRMS can distinguish between compounds with very similar nominal masses, providing a higher degree of confidence in identification. bioanalysis-zone.comlongdom.org Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) HR-MS can be used to determine precise molecular weights and analyze fragmentation patterns, further aiding in structural verification. longdom.org

Table 2: Mass Spectrometry Techniques for this compound Analysis

| Technique | Application | Key Information Provided |

| LC-MS/MS | Metabolite Profiling and Quantification | Structural information from fragmentation, sensitive quantification. nih.govupf.edu |

| HRMS (e.g., Orbitrap, TOF) | Structure Elucidation, Metabolite Identification | Exact mass for elemental composition determination. researchgate.netmeasurlabs.com |

| MALDI-TOF HR-MS | Structural Verification and Purity | Precise molecular weight and fragmentation patterns. longdom.org |

Utilization of Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for this compound Purity Assessment and Structural Confirmation in Research Synthesis

Following the synthesis of this compound, a variety of spectroscopic techniques are used to confirm its chemical structure and assess its purity. nih.govacademie-sciences.fr

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structural elucidation of organic molecules. rssl.comjeolusa.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. mdpi.commdpi.com Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can establish the connectivity between atoms, allowing for the complete and unambiguous assignment of the structure of this compound. researchgate.net Quantitative NMR (qNMR) can also be used to assess the purity of the synthesized compound. rssl.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. unizar-csic.es The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds (e.g., C=O, N-H, C-H). nih.gov The resulting IR spectrum serves as a molecular fingerprint and can be used to confirm the presence of expected functional groups and for purity assessment. academie-sciences.frijrar.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by the molecule. mt.comtechnologynetworks.com This technique is useful for confirming the presence of chromophores (light-absorbing groups) within the this compound structure and can be used for quantitative analysis to determine the purity of the compound. iajps.comijrar.org The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule. technologynetworks.com

Table 3: Spectroscopic Data for Structural Confirmation of this compound

| Technique | Type of Information | Example Application for this compound |

| ¹H NMR | Provides information on the number and environment of protons. mdpi.com | To confirm the proton framework of the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. mdpi.com | To confirm the number and type of carbon atoms. |

| IR Spectroscopy | Identifies functional groups present in the molecule. unizar-csic.es | To confirm the presence of key functional groups like carbonyls or amines. |

| UV-Vis Spectroscopy | Provides information about electronic transitions and chromophores. agriculturejournals.cz | To determine the λmax for quantification and purity checks. |

| HRMS | Determines the exact mass and elemental composition. researchgate.net | To confirm the molecular formula of the synthesized compound. |

Future Directions and Emerging Research Avenues for Taziprinone

Exploration of Unidentified Targets and Off-Target Interactions of Taziprinone for Comprehensive Mechanistic Understanding

A complete understanding of a drug's mechanism of action extends beyond its primary targets. Future research must prioritize the identification of previously unknown molecular targets and off-target interactions of this compound. While its affinity for dopamine (B1211576) D2 and D3 receptors is a primary focus, its potential interactions with other G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes cannot be overlooked. Techniques such as affinity chromatography, chemical proteomics, and broad-panel radioligand binding assays will be essential in this endeavor. A thorough characterization of these off-target interactions is critical for interpreting the full spectrum of this compound's biological effects and for anticipating potential side effects.

Development of this compound as a Chemical Tool for Perturbing and Probing Specific Biological Pathways

Beyond its potential therapeutic applications, this compound could serve as a valuable chemical tool for basic research. Its specificity for certain receptor subtypes, once fully established, would allow researchers to selectively perturb and investigate the roles of these receptors in various physiological and pathological processes. For instance, a highly selective D3 receptor antagonist can be instrumental in dissecting the specific contributions of this receptor subtype in addiction, cognition, and motor control. The development of structurally related analogs of this compound with varying affinities and efficacies would further enhance its utility as a molecular probe to explore the intricacies of dopaminergic and serotonergic signaling pathways.

Integration of this compound Research into Systems Biology and Omics Studies (e.g., Proteomics, Metabolomics)

To gain a holistic view of this compound's effects, future studies should integrate its investigation within the framework of systems biology. The use of "omics" technologies will be paramount. Proteomics studies can reveal changes in protein expression and post-translational modifications in response to this compound treatment, offering insights into the downstream signaling cascades and cellular adaptations. Metabolomics can identify alterations in metabolic pathways, providing a functional readout of the compound's cellular impact. Transcriptomics can further elucidate changes in gene expression profiles. By combining these multi-omics datasets, researchers can construct comprehensive network models of this compound's action, moving beyond a single-target perspective to a systems-level understanding.

Advancements in Computational Prediction of this compound's Biological Activity and Interactions

Computational approaches are poised to play an increasingly significant role in accelerating this compound research. Molecular modeling techniques, such as docking simulations and molecular dynamics, can be employed to predict and rationalize the binding of this compound to its primary and potential off-targets at an atomic level. Quantitative structure-activity relationship (QSAR) studies can help in the design of new analogs with improved potency and selectivity. Furthermore, machine learning algorithms trained on large-scale pharmacological data could predict the broader biological activity profile of this compound, including potential therapeutic indications and adverse effects. These in silico methods will be invaluable for generating hypotheses and guiding experimental work in a more efficient and targeted manner.

Comparative Analysis of this compound with Structurally and Mechanistically Related Research Compounds

A thorough comparative analysis of this compound with other well-characterized research compounds is essential to delineate its unique pharmacological profile. This includes compounds with similar affinities for dopamine D2/D3 and serotonin (B10506) 5-HT1A receptors. By directly comparing their effects in standardized in vitro and in vivo assays, researchers can identify subtle but significant differences in their mechanisms of action, downstream signaling, and functional outcomes. This comparative approach will be critical for understanding the specific therapeutic potential of this compound and for identifying the patient populations most likely to benefit from its unique properties.

Q & A

Q. How to address batch-to-batch variability in this compound formulation during preclinical testing?

- Answer : Implement quality-by-design (QbD) principles during formulation development. Use design of experiments (DoE) to identify critical process parameters (CPPs) affecting variability. Characterize batches using orthogonal analytical methods (e.g., dissolution testing, particle size analysis) and apply statistical process control (SPC) during manufacturing .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility in this compound's in vivo efficacy studies?

- Answer : Adopt ARRIVE guidelines for animal reporting, including detailed descriptions of housing conditions, randomization methods, and blinding protocols. Share raw data and analysis scripts via public repositories (e.g., Zenodo, Figshare). Conduct independent replication studies in collaboration with external labs .

Q. How to manage conflicting results from different assays measuring this compound's target engagement?

- Answer : Perform a cross-validation study using orthogonal techniques (e.g., CETSA for thermal stability, NanoBRET for real-time binding). Analyze discrepancies via Bland-Altman plots or Cohen’s kappa coefficient. Investigate assay-specific artifacts (e.g., fluorescent interference in FRET assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.